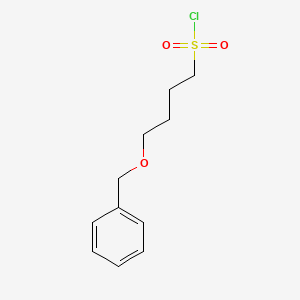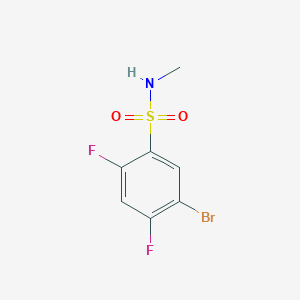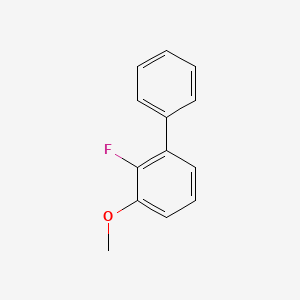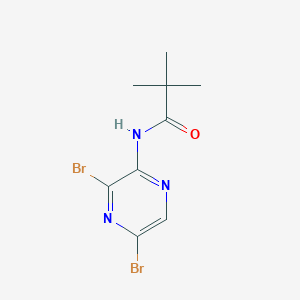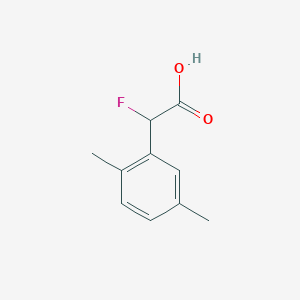
3-(Pyridin-2-YL)cyclobutan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Pyridin-2-YL)cyclobutan-1-amine is an organic compound with a molecular formula of C9H12N2 It consists of a cyclobutane ring substituted with a pyridin-2-yl group and an amine group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-2-YL)cyclobutan-1-amine typically involves the reaction of cyclobutanone with 2-aminopyridine under specific conditions. One common method involves the use of a catalyst such as iodine (I2) and tert-butyl hydroperoxide (TBHP) in toluene. The reaction proceeds via C–C bond cleavage and subsequent formation of the desired amine product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.
化学反应分析
Types of Reactions
3-(Pyridin-2-YL)cyclobutan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like acyl chlorides or anhydrides can be used for amide formation.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of amides or other substituted derivatives.
科学研究应用
3-(Pyridin-2-YL)cyclobutan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential as a pharmacophore in drug discovery and development.
作用机制
The mechanism of action of 3-(Pyridin-2-YL)cyclobutan-1-amine involves its interaction with specific molecular targets. The pyridine ring can participate in π-π stacking interactions and hydrogen bonding, which can influence its binding to biological targets. The amine group can form hydrogen bonds with various biomolecules, affecting their function and activity .
相似化合物的比较
Similar Compounds
3-(Pyridin-3-YL)cyclobutan-1-amine: Similar structure but with the pyridine ring substituted at the 3-position.
N-(Pyridin-2-YL)amides: Compounds with an amide group instead of an amine group.
3-Bromoimidazo[1,2-a]pyridines: Compounds with a bromine atom and an imidazo[1,2-a]pyridine ring.
Uniqueness
3-(Pyridin-2-YL)cyclobutan-1-amine is unique due to its combination of a cyclobutane ring and a pyridine ring, which imparts specific chemical and biological properties.
属性
分子式 |
C9H12N2 |
|---|---|
分子量 |
148.20 g/mol |
IUPAC 名称 |
3-pyridin-2-ylcyclobutan-1-amine |
InChI |
InChI=1S/C9H12N2/c10-8-5-7(6-8)9-3-1-2-4-11-9/h1-4,7-8H,5-6,10H2 |
InChI 键 |
MHJWNTXRJNWOIV-UHFFFAOYSA-N |
规范 SMILES |
C1C(CC1N)C2=CC=CC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[1-(2-Nitrobenzenesulfonyl)pyrrolidin-3-YL]methanamine](/img/structure/B13077300.png)
![4-Methyl-1-[(1-methyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B13077312.png)
![({[1-(Iodomethyl)-4-methylcyclohexyl]oxy}methyl)benzene](/img/structure/B13077318.png)
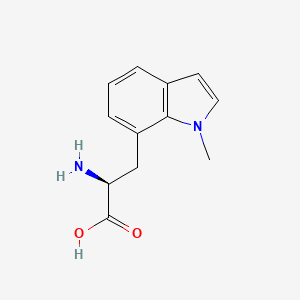
![[(2R,3R,4R,5R,6R)-6-[[(2R,3R,4Z,6Z,9R,11R,12S,13S,14R)-12-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-5-acetyloxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-14-hydroxy-5,9,13-trimethyl-8,16-dioxo-11-(2-oxoethyl)-1-oxacyclohexadeca-4,6-dien-3-yl]methoxy]-4,5-dimethoxy-2-methyloxan-3-yl] 3-methylbutanoate;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B13077333.png)
